molecular formula C10H5ClFN3O B13337007 5-Amino-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile

5-Amino-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile

Katalognummer: B13337007
Molekulargewicht: 237.62 g/mol
InChI-Schlüssel: IQMWTGBENOVYIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile is a heterocyclic compound that contains an oxazole ring substituted with amino, chloro, and fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can lead to the formation of various substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 5-(2-chloro-6-fluorophenyl)oxazole
  • 2-Chloro-6-fluorophenylacetic acid

Uniqueness

5-Amino-2-(2-chloro-6-fluorophenyl)oxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring enhances its reactivity and potential for further functionalization. Additionally, the oxazole ring provides a stable scaffold for various applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C10H5ClFN3O

Molekulargewicht

237.62 g/mol

IUPAC-Name

5-amino-2-(2-chloro-6-fluorophenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C10H5ClFN3O/c11-5-2-1-3-6(12)8(5)10-15-7(4-13)9(14)16-10/h1-3H,14H2

InChI-Schlüssel

IQMWTGBENOVYIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=C(O2)N)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.